(2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include substituted benzene rings and benzimidazole derivatives. Common synthetic routes could involve:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Substitution reactions: Introduction of ethoxy, iodo, and methoxy groups through electrophilic aromatic substitution.
Formation of the nitrile group: This can be done via nucleophilic substitution or dehydration of amides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
This compound might exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(3-ethoxy-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the iodine substituent.
(2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methoxy group on the benzimidazole ring.
Uniqueness
The presence of the iodine atom and the specific arrangement of substituents in (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3/c1-4-27-18-9-12(8-15(21)19(18)26-3)7-13(11-22)20-23-16-6-5-14(25-2)10-17(16)24-20/h5-10H,4H2,1-3H3,(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRHAKSUMBRJD-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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